molecular formula C2H6N2 B14726149 Ethylidenehydrazine CAS No. 5799-73-5

Ethylidenehydrazine

Cat. No.: B14726149
CAS No.: 5799-73-5
M. Wt: 58.08 g/mol
InChI Key: SFYLHIMXJQGKGZ-UHFFFAOYSA-N
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Description

Ethylidenehydrazine is an organic compound with the chemical formula C2H6N2 It belongs to the class of hydrazines, which are characterized by the presence of a nitrogen-nitrogen single bond

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethylidenehydrazine can be synthesized through several methods. One common approach involves the reaction of acetaldehyde with hydrazine hydrate under controlled conditions. The reaction typically proceeds as follows: [ \text{CH}_3\text{CHO} + \text{N}_2\text{H}_4 \rightarrow \text{CH}_3\text{CH}= \text{N}-\text{NH}_2 ]

Industrial Production Methods: In industrial settings, the production of this compound may involve more efficient and scalable methods. These methods often utilize catalysts and optimized reaction conditions to achieve higher yields and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of industrial production.

Chemical Reactions Analysis

Types of Reactions: Ethylidenehydrazine undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form corresponding oxides or other nitrogen-containing compounds.

    Reduction: It can be reduced to form simpler hydrazine derivatives.

    Substitution: this compound can participate in substitution reactions, where one or more hydrogen atoms are replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Various halogenating agents and nucleophiles can be employed for substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitrogen oxides, while reduction can produce simpler hydrazine derivatives.

Scientific Research Applications

Ethylidenehydrazine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic compounds. Its reactivity makes it valuable in the development of new chemical reactions and materials.

    Biology: this compound and its derivatives have been studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research has explored the use of this compound in drug development, particularly for its potential to inhibit certain enzymes and pathways involved in disease processes.

    Industry: In industrial applications, this compound is used in the production of polymers, agrochemicals, and other specialty chemicals.

Mechanism of Action

The mechanism of action of ethylidenehydrazine involves its interaction with various molecular targets and pathways. For example, in biological systems, it may inhibit specific enzymes by forming covalent bonds with active site residues. This inhibition can disrupt normal cellular processes, leading to the desired therapeutic effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Ethylidenehydrazine can be compared with other similar compounds, such as:

    Hydrazine: A simpler hydrazine derivative with the formula N2H4. It is highly reactive and used in various industrial applications.

    Methylhydrazine: Another hydrazine derivative with the formula CH3NHNH2. It is used as a rocket propellant and in chemical synthesis.

    Phenylhydrazine: A hydrazine derivative with the formula C6H5NHNH2. It is used in the synthesis of pharmaceuticals and dyes.

Uniqueness: this compound is unique due to its specific structure, which imparts distinct reactivity and properties

Properties

CAS No.

5799-73-5

Molecular Formula

C2H6N2

Molecular Weight

58.08 g/mol

IUPAC Name

ethylidenehydrazine

InChI

InChI=1S/C2H6N2/c1-2-4-3/h2H,3H2,1H3

InChI Key

SFYLHIMXJQGKGZ-UHFFFAOYSA-N

Canonical SMILES

CC=NN

Origin of Product

United States

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